molecular formula C12H8N2O B14575628 1,9-Phenanthroline, 9-oxide CAS No. 61564-16-7

1,9-Phenanthroline, 9-oxide

Cat. No.: B14575628
CAS No.: 61564-16-7
M. Wt: 196.20 g/mol
InChI Key: MHAMERXUVKUSQP-UHFFFAOYSA-N
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Description

1,9-Phenanthroline, 9-oxide is a heterocyclic organic compound that belongs to the family of phenanthrolines Phenanthrolines are known for their planar aromatic structures and their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Phenanthroline, 9-oxide can be synthesized through the oxidation of 1,9-phenanthroline. One common method involves the use of a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution. The reaction is typically carried out at room temperature, and the product is obtained in high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pH, and concentration of reagents, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1,9-Phenanthroline, 9-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.

    Reduction: The oxide group can be reduced back to the parent phenanthroline under reducing conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Peroxomonosulfate ion in acidic aqueous solution.

    Reduction: Common reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various electrophiles can be used to introduce substituents at the nitrogen atoms or other positions on the aromatic ring.

Major Products Formed

    Oxidation: More oxidized derivatives of this compound.

    Reduction: 1,9-phenanthroline.

    Substitution: Substituted phenanthroline derivatives with various functional groups.

Scientific Research Applications

1,9-Phenanthroline, 9-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-phenanthroline, 9-oxide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, in cancer research, the compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and pathways, leading to apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

1,9-Phenanthroline, 9-oxide can be compared with other phenanthroline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group at the 9th position, which imparts distinct chemical and biological properties compared to other phenanthroline derivatives.

Properties

CAS No.

61564-16-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

9-oxido-1,9-phenanthrolin-9-ium

InChI

InChI=1S/C12H8N2O/c15-14-7-5-9-3-4-10-2-1-6-13-12(10)11(9)8-14/h1-8H

InChI Key

MHAMERXUVKUSQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=C[N+](=C3)[O-])N=C1

Origin of Product

United States

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